

# Bicyclo[4.1.0]heptane-7-carboxylic acid: A Comprehensive Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: *Bicyclo[4.1.0]heptane-7-carboxylic acid*

Cat. No.: *B1346465*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the chemical and physical properties, synthesis, and potential applications of **Bicyclo[4.1.0]heptane-7-carboxylic acid**. The information is intended to serve as a technical resource for professionals in chemical research and drug development.

## Core Chemical Properties

**Bicyclo[4.1.0]heptane-7-carboxylic acid**, also known as 7-norcaranecarboxylic acid, is a saturated bicyclic compound. Its structure consists of a cyclohexane ring fused to a cyclopropane ring, with a carboxylic acid group attached to the bridgehead carbon of the cyclopropane. This unique strained ring system and the presence of a reactive carboxylic acid group make it a valuable building block in organic synthesis.

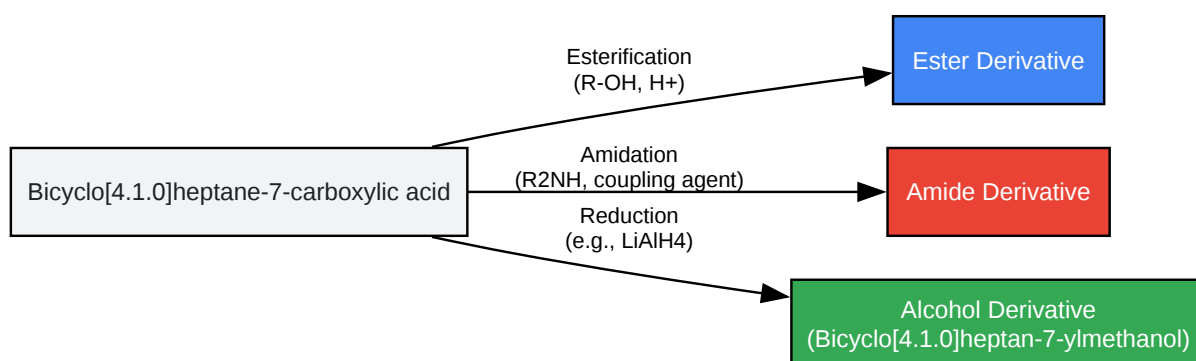
Table 1: Physical and Chemical Properties of **Bicyclo[4.1.0]heptane-7-carboxylic acid**

Property	Value	Reference
Molecular Formula	C8H12O2	[1][2]
Molecular Weight	140.18 g/mol	[1][2]
IUPAC Name	bicyclo[4.1.0]heptane-7-carboxylic acid	[1]
CAS Number	41894-76-2, 313343-38-3	[1]
Physical Form	Solid	[3]
Melting Point	98 - 99 °C	[3]
InChI Key	PNTAWGJKWLLAAW-UHFFFAOYSA-N	[1]
SMILES	C1CCC2C(C1)C2C(=O)O	[1]

## Chemical Reactivity and Synthesis

The chemical behavior of **Bicyclo[4.1.0]heptane-7-carboxylic acid** is dominated by two key features: the reactivity of the carboxylic acid group and the stereochemistry of the bicyclic core.

The carboxylic acid moiety (C=O) is highly reactive and allows for a wide range of chemical transformations, making it a versatile intermediate for synthesizing more complex molecules.[4] [5] These reactions include esterification, amidation, and reduction to the corresponding alcohol.



[Click to download full resolution via product page](#)

Caption: Reactivity of the Carboxylic Acid Group.

The bicyclo[4.1.0]heptane skeleton is commonly synthesized via the Simmons-Smith cyclopropanation reaction.<sup>[6][7]</sup> This reaction involves the stereospecific addition of a carbenoid species, typically generated from diiodomethane and a zinc-copper couple, to an alkene.<sup>[6][7]</sup> For the synthesis of the title compound, the starting material would be a cyclohexene derivative. The stereochemistry of the alkene is retained in the cyclopropane product.<sup>[8]</sup>

## Experimental Protocols

### A. Synthesis via Simmons-Smith Cyclopropanation

The following is a generalized experimental protocol for the Simmons-Smith reaction, which can be adapted for the synthesis of **Bicyclo[4.1.0]heptane-7-carboxylic acid** from a suitable cyclohexene precursor.<sup>[6][7][8]</sup>

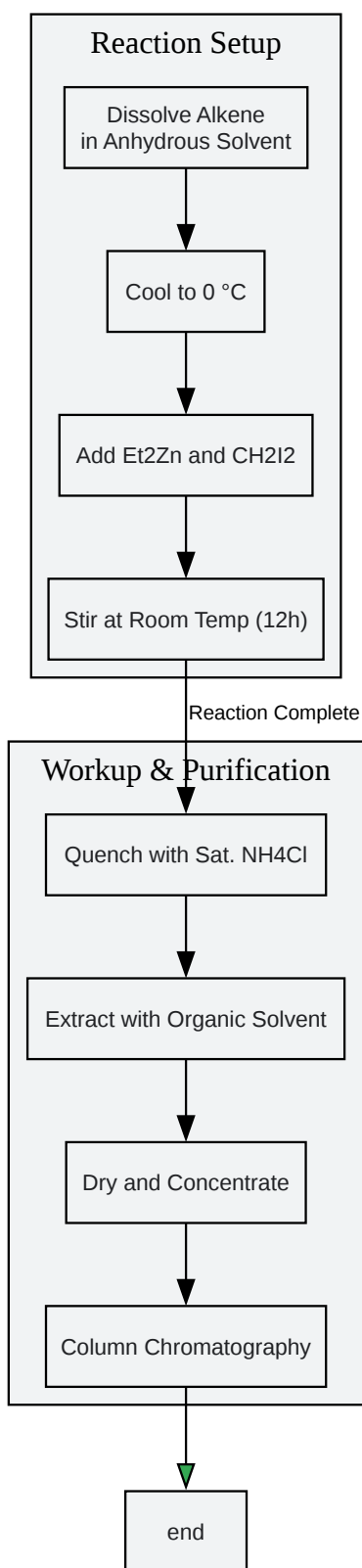
Materials:

- Alkene (e.g., a cyclohexene carboxylic acid derivative)
- Diiodomethane (CH<sub>2</sub>I<sub>2</sub>)
- Diethylzinc (Et<sub>2</sub>Zn) or Zinc-Copper couple (Zn-Cu)
- Anhydrous solvent (e.g., dichloromethane - CH<sub>2</sub>Cl<sub>2</sub>, diethyl ether)
- Inert atmosphere (Nitrogen or Argon)
- Quenching solution (e.g., saturated aqueous ammonium chloride - NH<sub>4</sub>Cl, sodium bicarbonate - NaHCO<sub>3</sub>)

Procedure (Furukawa Modification):<sup>[7][9]</sup>

- Under an inert atmosphere, dissolve the alkene substrate in the anhydrous solvent in a flame-dried flask.
- Cool the solution to 0 °C.

- Slowly add a solution of diethylzinc ( $\text{Et}_2\text{Zn}$ ) to the reaction mixture.
- Add diiodomethane ( $\text{CH}_2\text{I}_2$ ) dropwise to the mixture.
- Allow the reaction to warm to room temperature and stir for several hours (typically 12 hours), monitoring the reaction progress by TLC or GC.[\[8\]](#)
- Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of  $\text{NH}_4\text{Cl}$ .
- Extract the aqueous layer with the organic solvent (e.g.,  $\text{CH}_2\text{Cl}_2$ ).[\[8\]](#)
- Combine the organic layers, dry over an anhydrous salt (e.g.,  $\text{MgSO}_4$  or  $\text{Na}_2\text{SO}_4$ ), filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography.[\[8\]](#)



[Click to download full resolution via product page](#)

Caption: General Synthesis and Purification Workflow.

## Spectroscopic Data

Spectroscopic data is crucial for the characterization of **Bicyclo[4.1.0]heptane-7-carboxylic acid** and its derivatives. While a comprehensive dataset for the parent compound is not readily available in the aggregated search results, data for various derivatives have been published.

Table 2: Summary of Available Spectroscopic Data

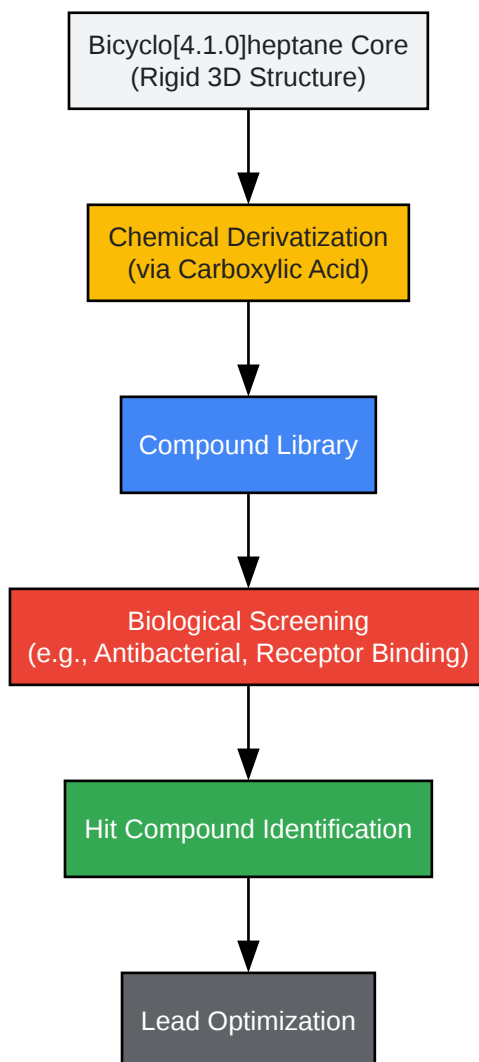
Technique	Compound	Observed Features	Reference
<sup>1</sup> H NMR	Bicyclo[4.1.0]heptane-7-carboxylic acid, 4-methylphenyl ester	Spectral data available.	[10]
<sup>13</sup> C NMR	Methyl bicyclo[4.1.0]heptane-7-carboxylate	Spectral data available from a 1977 publication.	[11]
FTIR	4-formyl-2-hydroxy bicyclo[4.1.0]heptane-7-carboxylic acid	O-H stretching at 3447.52 cm <sup>-1</sup> , C=C stretching at 2361.67 cm <sup>-1</sup> and 2101.30 cm <sup>-1</sup> , and a band at 1635.52 cm <sup>-1</sup> .	[12]
GC-MS	Methyl bicyclo[4.1.0]heptane-7-carboxylate	Mass spectrometry data available in the NIST library.	[11]
GC-MS	4-formyl-2-hydroxy bicyclo[4.1.0]heptane-7-carboxylic acid	Used for structural identification.	[12]

## Biological Activity and Applications

The bicyclo[4.1.0]heptane scaffold is a rigid three-dimensional structure that is of significant interest in medicinal chemistry and drug discovery.[13] These frameworks are considered promising starting points for the development of new therapeutic agents.[13]

A specific derivative, 4-formyl-2-hydroxy **bicyclo[4.1.0]heptane-7-carboxylic acid**, produced by the bacterium *Streptomyces rochei*, has demonstrated antibacterial activity, with a notable zone of inhibition against *Staphylococcus aureus*.<sup>[12]</sup> This finding suggests that derivatives of **Bicyclo[4.1.0]heptane-7-carboxylic acid** could be explored for the development of new antibiotics.

Furthermore, derivatives of this bicyclic system have been investigated as melanin-concentrating hormone receptor R1 (MCHR1) antagonists, which are targets for the treatment of obesity.<sup>[13][14]</sup> The rigid conformational nature of the bicyclo[4.1.0]heptane core can be advantageous in designing ligands with high affinity and selectivity for biological targets.



[Click to download full resolution via product page](#)

Caption: Role in Drug Discovery Pipeline.

## Safety and Handling

**Bicyclo[4.1.0]heptane-7-carboxylic acid** is classified as a hazardous substance.[4] It is known to cause skin irritation and serious eye damage.[3] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound.[3] Work should be conducted in a well-ventilated area or a fume hood.[3]

Table 3: GHS Hazard Information

Hazard Statement	Description
H315	Causes skin irritation.[15]
H319	Causes serious eye irritation.[15]
H335	May cause respiratory irritation.[15]

Precautionary Statements: P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P321, P332+P313, P337+P313, P362, P403+P233, P405, P501.[4]  
[15]

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Bicyclo(4.1.0)heptane-7-carboxylic acid | C<sub>8</sub>H<sub>12</sub>O<sub>2</sub> | CID 291120 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. gallery-one.org [gallery-one.org]
- 5. QCC Tour | Virtual tour generated by Panotour [qcc.edu]



- 6. [organicreactions.org](https://www.organicreactions.org) [[organicreactions.org](https://www.organicreactions.org)]
- 7. Simmons-Smith Cyclopropanation Reaction | Tokyo Chemical Industry (India) Pvt. Ltd. [[tcichemicals.com](https://www.tcichemicals.com)]
- 8. Simmons-Smith Reaction | NROChemistry [[nrochemistry.com](https://www.nrochemistry.com)]
- 9. Simmons-Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 10. [spectrabase.com](https://www.spectrabase.com) [[spectrabase.com](https://www.spectrabase.com)]
- 11. Methyl bicyclo[4.1.0]heptane-7-carboxylate | C<sub>9</sub>H<sub>14</sub>O<sub>2</sub> | CID 534051 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
- 12. [researchtrend.net](https://www.researchtrend.net) [[researchtrend.net](https://www.researchtrend.net)]
- 13. [researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
- 14. [researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
- 15. 313343-38-3 Bicyclo[4.1.0]heptane-7-carboxylic acid AKSci 9914AD [[aksci.com](https://www.aksci.com)]
- To cite this document: BenchChem. [Bicyclo[4.1.0]heptane-7-carboxylic acid: A Comprehensive Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1346465#bicyclo-4-1-0-heptane-7-carboxylic-acid-chemical-properties>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)